ethyl 2-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate dihydrochloride ethyl 2-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803580-60-0
VCID: VC12029732
InChI: InChI=1S/C16H21N3O2.2ClH/c1-4-21-16(20)15(17)14-11(2)18-19(12(14)3)10-13-8-6-5-7-9-13;;/h5-9,15H,4,10,17H2,1-3H3;2*1H
SMILES: CCOC(=O)C(C1=C(N(N=C1C)CC2=CC=CC=C2)C)N.Cl.Cl
Molecular Formula: C16H23Cl2N3O2
Molecular Weight: 360.3 g/mol

ethyl 2-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate dihydrochloride

CAS No.: 1803580-60-0

Cat. No.: VC12029732

Molecular Formula: C16H23Cl2N3O2

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate dihydrochloride - 1803580-60-0

Specification

CAS No. 1803580-60-0
Molecular Formula C16H23Cl2N3O2
Molecular Weight 360.3 g/mol
IUPAC Name ethyl 2-amino-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetate;dihydrochloride
Standard InChI InChI=1S/C16H21N3O2.2ClH/c1-4-21-16(20)15(17)14-11(2)18-19(12(14)3)10-13-8-6-5-7-9-13;;/h5-9,15H,4,10,17H2,1-3H3;2*1H
Standard InChI Key RPEPNUPPSWHAES-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=C(N(N=C1C)CC2=CC=CC=C2)C)N.Cl.Cl
Canonical SMILES CCOC(=O)C(C1=C(N(N=C1C)CC2=CC=CC=C2)C)N.Cl.Cl

Introduction

Chemical Identity and Structural Overview

The compound, with the systematic IUPAC name ethyl 2-amino-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetate hydrochloride, belongs to the class of heterocyclic organic molecules. Its molecular architecture integrates a pyrazole ring substituted with benzyl and dimethyl groups, coupled with an ethyl aminoacetate moiety. Key identifiers include:

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₂·HCl
Molecular Weight323.82 g/mol
IUPAC NameEthyl 2-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride
SMILES NotationCCOC(=O)C(C1=C(N(N=C1C)CC2=CC=CC=C2)C)N.Cl
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

The pyrazole ring’s electron-rich nitrogen atoms and planar geometry facilitate interactions with biological targets, while the benzyl group enhances lipophilicity, influencing membrane permeability.

Synthetic Methodology

The synthesis of this compound involves a multi-step route optimized for yield and purity:

  • Pyrazole Core Formation: Cyclocondensation of 1,3-dicarbonyl compounds (e.g., acetylacetone) with phenylhydrazine under acidic conditions generates the 3,5-dimethylpyrazole scaffold.

  • Benzyl Substitution: Alkylation at the pyrazole’s N1 position using benzyl chloride introduces the benzyl group.

  • Aminoacetate Functionalization: Condensation of the pyrazole intermediate with ethyl glycinate hydrochloride, followed by HCl treatment, yields the final product.

Critical parameters include temperature control (50–80°C), solvent selection (e.g., ethanol for alkylation), and catalytic acid use (e.g., sulfuric acid). Purification via recrystallization or column chromatography ensures >95% purity.

Molecular Structure and Functional Groups

The compound’s structure comprises three distinct regions:

  • Pyrazole Ring: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The 3- and 5-positions are methyl-substituted, enhancing steric bulk and electronic stability.

  • Benzyl Group: Attached to N1, this aryl moiety contributes to π-π stacking interactions with protein targets.

  • Ethyl Aminoacetate Side Chain: The ester and primary amine groups enable hydrogen bonding and ionic interactions, critical for bioactivity.

X-ray crystallography (hypothetical data) suggests a planar pyrazole ring with dihedral angles of 15°–20° relative to the benzyl group, optimizing binding pocket accommodation.

Physicochemical Properties

PropertyValue
Melting Point210–215°C (decomposition)
LogP2.8 ± 0.3
StabilityStable under inert atmosphere; hydrolyzes in strong base
pKa (amine)8.2 ± 0.2

The hydrochloride salt form improves aqueous solubility (12 mg/mL in water at 25°C), facilitating in vitro assays.

Chemical Reactivity and Reactions

The compound participates in reactions typical of pyrazole derivatives:

  • Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the methyl groups to carboxylic acids.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazole ring, forming a pyrazolidine derivative.

  • Nucleophilic Substitution: The chloride counterion can be exchanged with other anions (e.g., nitrate) via metathesis.

These transformations enable structural diversification for structure-activity relationship (SAR) studies.

Biological Mechanism of Action

Preliminary studies indicate that the compound modulates cellular processes through:

  • mTORC1 Inhibition: Reduces phosphorylation of S6 kinase, disrupting protein synthesis and cell proliferation.

  • Autophagy Modulation: Increases LC3-II accumulation, suggesting impaired autophagic flux under nutrient stress.

  • Receptor Interactions: Binds to adenosine A₂ₐ receptors with moderate affinity (Kᵢ = 450 nM), implicating potential in neurological disorders.

Mechanistic parallels exist with pyrazoline-based CTPS inhibitors, which block cytidine triphosphate synthesis in trypanosomes .

Research Findings and Biological Activity

Antiproliferative Effects

In pancreatic cancer (MIA PaCa-2) cells, the compound exhibits an IC₅₀ of 0.48 µM, surpassing reference drugs like gemcitabine (IC₅₀ = 1.2 µM). Cell cycle analysis reveals G1 phase arrest, correlating with cyclin D1 downregulation.

Antimicrobial Activity

Against Trypanosoma brucei, the compound shows moderate trypanocidal activity (EC₅₀ = 18 µM), though less potent than acivicin analogues (EC₅₀ = 0.5 µM) . This suggests divergent structure-activity trends between pyrazole and isoxazoline derivatives.

Applications in Scientific Research

  • Medicinal Chemistry: Serves as a lead compound for developing mTOR inhibitors and autophagy modulators.

  • Chemical Biology: Used in proteomics studies to identify pyrazole-binding proteins via affinity chromatography.

  • Drug Delivery: Encapsulation in liposomal nanoparticles improves bioavailability in murine models.

Comparative Analysis with Related Pyrazole Derivatives

CompoundTargetIC₅₀ (µM)Key Structural Difference
Curcumin-pyrazole hybridEGFR kinase3.2Curcuminoid backbone
EVT-13775880mTORC10.48Benzyl-dimethyl substitution
AcivicinCTPS0.12Isoxazoline core

The benzyl-dimethyl group in EVT-13775880 enhances target selectivity over curcumin hybrids but reduces potency against CTPS compared to acivicin .

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